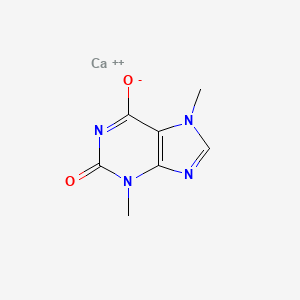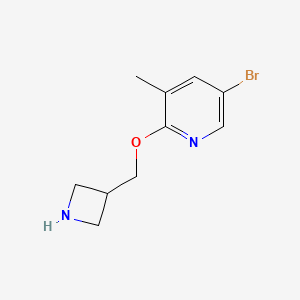![molecular formula C28H61N3 B13731165 1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]- CAS No. 16171-74-7](/img/structure/B13731165.png)
1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- is a chemical compound with the molecular formula C28H61N3. It is known for its unique structure, which includes two octyl groups and an octylaminoethyl group attached to an ethylenediamine backbone . This compound is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- typically involves a multi-step process:
Reaction of 1-octanol with 2-(octylamino)ethylamine: This step produces N,N’-di(octylamino)ethylamine.
Reaction with 1,2-dichloroethane: The N,N’-di(octylamino)ethylamine is then reacted with 1,2-dichloroethane to form the final product.
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups instead of octyl groups, leading to different chemical properties and applications.
1,2-Ethanediamine, N,N-diethyl-: With two ethyl groups, this compound also exhibits distinct characteristics compared to the dioctyl derivative.
N,N-bis(2-aminoethyl)ethylenediamine: This compound has two aminoethyl groups, making it more reactive in certain chemical reactions.
The uniqueness of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- lies in its long alkyl chains, which impart specific hydrophobic properties and influence its interactions with other molecules.
Propriétés
Numéro CAS |
16171-74-7 |
|---|---|
Formule moléculaire |
C28H61N3 |
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2/h29-30H,4-28H2,1-3H3 |
Clé InChI |
RFINSRZFFYSEDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)



![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)









